Methyl (3aR,7aR)-4-oxooctahydro-1hindole-1-carboxylate
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Overview
Description
Methyl (3aR,7aR)-4-oxo-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique bicyclic structure, which includes a hexahydroindole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3aR,7aR)-4-oxo-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate typically involves the use of starting materials such as indole derivatives and various reagents to induce cyclization and functionalization. One common synthetic route involves the reaction of indole with maleic anhydride under specific conditions to form the desired bicyclic structure . The reaction conditions often include the use of solvents like toluene and catalysts such as proline to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl (3aR,7aR)-4-oxo-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various functionalized indole derivatives, which can be further utilized in synthetic applications .
Scientific Research Applications
Methyl (3aR,7aR)-4-oxo-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of methyl (3aR,7aR)-4-oxo-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- (3aR,7aR)-3a-methyl-7a-phenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
- (3aR,7aR,4S,5S)-1,3,3a,4,5,7a-hexahydro-5-methyl-3-oxoisobenzofuran-4-carboxylic acid
- (3aR,7aR)-7a-methoxy-1,2,3,4,7,7a-hexahydro-3aH-indene-3a-ylcarbamate
Uniqueness
Methyl (3aR,7aR)-4-oxo-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1207628-34-9 |
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Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
methyl (3aR,7aR)-4-oxo-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-14-10(13)11-6-5-7-8(11)3-2-4-9(7)12/h7-8H,2-6H2,1H3/t7-,8-/m1/s1 |
InChI Key |
NZYYBAHLELETLF-HTQZYQBOSA-N |
Isomeric SMILES |
COC(=O)N1CC[C@@H]2[C@H]1CCCC2=O |
Canonical SMILES |
COC(=O)N1CCC2C1CCCC2=O |
Origin of Product |
United States |
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